(S)-Bupropion hydrochloride is synthesized from m-chloropropiophenone through several chemical reactions involving bromination and amination processes. It is classified as a non-selective inhibitor of dopamine and norepinephrine transporters, with minimal effects on serotonin transporters. Its empirical formula is , with a molecular weight of approximately 276.20 g/mol .
The synthesis of (S)-Bupropion hydrochloride can be achieved through several methods, with the most notable involving the bromination of m-chloropropiophenone followed by reaction with tert-butylamine. A scalable process has been reported that utilizes N-bromosuccinimide in acetonitrile to produce m-chloro-α-bromopropiophenone, which is then reacted with tert-butylamine to yield (S)-Bupropion. The final step involves the formation of the hydrochloride salt by reacting the base with hydrochloric acid .
(S)-Bupropion hydrochloride features a complex molecular structure characterized by a tertiary amine group and a ketone functional group. The three-dimensional arrangement contributes to its pharmacological activity. The compound's structure can be represented using the following data:
The primary reactions involved in the synthesis of (S)-Bupropion hydrochloride include:
The mechanism by which (S)-Bupropion hydrochloride exerts its antidepressant effects is primarily through the inhibition of norepinephrine and dopamine reuptake in the brain, leading to increased levels of these neurotransmitters in the synaptic cleft. It has been shown to have a Ki value of approximately 1.4 μM for norepinephrine transporters and 2.8 μM for dopamine transporters, indicating its potency as a reuptake inhibitor . Unlike many other antidepressants, it does not significantly affect serotonin levels.
(S)-Bupropion hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for understanding its formulation and delivery as a pharmaceutical product.
(S)-Bupropion hydrochloride is primarily utilized in clinical settings for:
Additionally, ongoing research explores its potential applications in treating other conditions such as attention-deficit hyperactivity disorder and anxiety disorders due to its unique pharmacological profile.
Bupropion is administered clinically as a racemic mixture containing equal proportions of (R)- and (S)-enantiomers. Both enantiomers function as norepinephrine-dopamine reuptake inhibitors (NDRIs), but they exhibit distinct binding kinetics and transporter affinities. The (S)-enantiomer demonstrates a 2.3-fold lower affinity for the dopamine transporter (DAT) compared to its (R)-counterpart (Ki = 520 nM vs. 230 nM) [9]. For the norepinephrine transporter (NET), the (S)-enantiomer shows a moderate inhibitory preference (Ki = 3.8 µM) over the (R)-form (Ki = 5.6 µM) [2] [6]. This stereoselectivity arises from differential molecular orientation within the transporter binding pockets, where the (S)-configuration favors hydrogen bonding with transmembrane domain residues like Ser420 in NET [6].
Table 1: Transporter Affinity Profiles of Bupropion Enantiomers
Enantiomer | DAT Ki (nM) | NET Ki (µM) | SERT Ki (µM) |
---|---|---|---|
(S)-Bupropion | 520 ± 45 | 3.8 ± 0.4 | >100 |
(R)-Bupropion | 230 ± 32 | 5.6 ± 0.7 | >100 |
Racemate | 280 ± 38 | 4.2 ± 0.5 | >100 |
Data derived from receptor binding assays using human recombinant transporters [2] [6] [9]
Notably, both enantiomers exhibit negligible affinity for the serotonin transporter (SERT; Ki >100 µM), underscoring bupropion’s mechanistic distinction from SSRIs [9]. The weaker dopaminergic activity of the (S)-enantiomer may limit its contribution to the psychostimulant effects associated with bupropion therapy, which are primarily mediated by the (R)-enantiomer [2].
(S)-Bupropion exerts potent non-competitive antagonism at α3β2 and α4β2 neuronal nicotinic acetylcholine receptors (nAChRs), with IC50 values of 1.8 µM and 2.4 µM, respectively. This represents a 3.1-fold stronger inhibition than the (R)-enantiomer (IC50 = 5.6 µM and 7.5 µM) [6] [9]. The stereoselective interaction occurs via binding to the luminal domain of nAChRs, where the chlorophenyl moiety of (S)-bupropion forms hydrophobic contacts with Leu119 in the β2 subunit, stabilizing the desensitized state of the receptor [6]. This enantioselective antagonism directly contributes to bupropion’s efficacy in smoking cessation by:
In contrast, the (R)-enantiomer shows greater activity at α7 nAChRs, which may explain its association with anxiety-related side effects in preclinical models [9].
The metabolism of bupropion enantiomers is governed by stereoselective cytochrome P450 catalysis. CYP2B6 demonstrates a 9.7-fold higher intrinsic clearance for (S)-bupropion (Vmax = 18 pmol/min/mg; Km = 89 µM) compared to the (R)-enantiomer (Vmax = 9.2 pmol/min/mg; Km = 210 µM) in human liver microsomes [1] [3]. This results in the preferential formation of (S,S)-hydroxybupropion, which retains pharmacologic activity as a moderate NDRI (DAT Ki = 1.3 µM; NET Ki = 7.2 µM) [1].
Table 2: Enantioselective Metabolism Parameters of Bupropion
Parameter | (S)-Bupropion | (R)-Bupropion | Racemate |
---|---|---|---|
CYP2B6 Km (µM) | 89 ± 11 | 210 ± 25 | 140 ± 18 |
CYP2B6 Vmax | 18 ± 2.1 | 9.2 ± 1.3 | 13.5 ± 1.8 |
Hydroxy Metabolite t½ (h) | 20 ± 3.2 | 27 ± 4.1 | 24 ± 3.5 |
Relative AUC (0-∞) | 0.64 | 1.22 | 1.00 (reference) |
Kinetic parameters derived from human liver microsome incubations [1] [3]
Notably, the (S)-enantiomer competitively inhibits CYP2B6-mediated metabolism (Ki = 5.28 µM), while the (R)-form shows negligible inhibition (Ki >50 µM) [3]. This autoinhibition creates nonlinear pharmacokinetics for (S)-bupropion at therapeutic doses. The metabolic disparity between enantiomers is further amplified by genetic polymorphisms in CYP2B6, with CYP2B66 carriers exhibiting 3.8-fold higher (S)-bupropion exposure than wild-type individuals [1].
In murine models of depression, (S)-bupropion hydrochloride demonstrates distinct behavioral profiles compared to the (R)-enantiomer. The forced swim test reveals that (S)-bupropion (20 mg/kg) reduces immobility time by 42% versus saline controls (p<0.01), while (R)-bupropion achieves a 68% reduction (p<0.001) [8] [9]. This antidepressant efficacy correlates with striatal dopamine elevations: (R)-bupropion increases extracellular DA by 230% at 60 minutes post-dose, versus 140% for the (S)-enantiomer [9].
Table 3: Preclinical Neurochemical and Behavioral Effects
Parameter | (S)-Bupropion | (R)-Bupropion |
---|---|---|
Norepinephrine Reuptake IC50 | 3.8 µM | 5.6 µM |
Dopamine Reuptake IC50 | 520 nM | 230 nM |
nAChR α4β2 Binding IC50 | 2.4 µM | 7.5 µM |
FST Immobility Reduction | 42%* | 68%** |
Nicotine Self-Administration | -78%** | -42%* |
Locomotor Activity Change | +15% | +54%** |
Data from rodent models; *p<0.01, *p<0.001 vs. controls [6] [8] [9]*
In smoking cessation models, (S)-bupropion shows superior efficacy, reducing nicotine self-administration by 78% in rats (p<0.001), compared to 42% for the (R)-enantiomer (p<0.01) [9]. This aligns with its potent nAChR antagonism and suggests that the (S)-enantiomer contributes predominantly to bupropion’s anti-craving effects. However, the (R)-enantiomer exhibits greater proconvulsant potential, lowering seizure threshold at 150 mg/kg in mice versus 250 mg/kg for (S)-bupropion [9].
The enantiomers also differentially modulate neuroinflammatory pathways: (S)-bupropion inhibits LPS-induced TNF-α production in microglia (IC50 = 28 µM), while the (R)-enantiomer shows no significant anti-inflammatory activity [4]. This suggests potential neuroprotective properties unique to the (S)-configuration.
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7